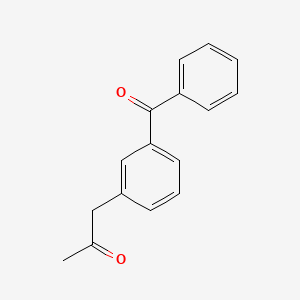
1-(3-Benzoylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Benzoylphenyl)propan-2-one is an organic compound with the molecular formula C16H14O2 It is a derivative of acetophenone and is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Benzoylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with chloroacetone in the presence of an aluminum chloride catalyst . Another method includes the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . Additionally, zeolite-catalyzed isomerization of phenyl propylene oxide is another viable route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the process is economically viable for large-scale production.
化学反応の分析
Types of Reactions
1-(3-Benzoylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated benzoyl derivatives.
科学的研究の応用
1-(3-Benzoylphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-(3-Benzoylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Uniqueness
1-(3-Benzoylphenyl)propan-2-one is unique due to the presence of both a benzoyl and a phenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
| 79868-86-3 | |
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC名 |
1-(3-benzoylphenyl)propan-2-one |
InChI |
InChI=1S/C16H14O2/c1-12(17)10-13-6-5-9-15(11-13)16(18)14-7-3-2-4-8-14/h2-9,11H,10H2,1H3 |
InChIキー |
JFMLICWPWKXNJT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)





![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
